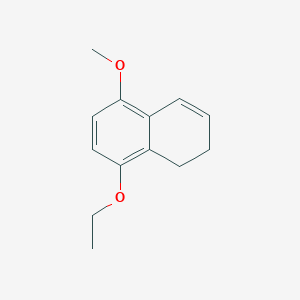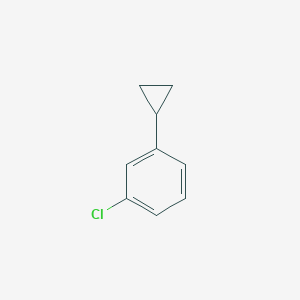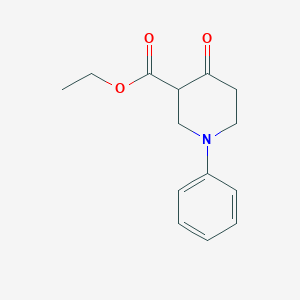![molecular formula C30H50N2O B174743 N-[2-(1H-indol-3-yl)ethyl]icosanamide CAS No. 152766-92-2](/img/structure/B174743.png)
N-[2-(1H-indol-3-yl)ethyl]icosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]icosanamide, also known as icosanoic acid indole-3-ethylamide, is a synthetic compound that belongs to the class of fatty acid amides. It has been studied extensively for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Antiallergic Agents :
- Compounds similar to N-[2-(1H-indol-3-yl)ethyl]icosanamide, specifically N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been synthesized and investigated for their antiallergic properties. One such compound demonstrated significant potency against histamine release in guinea pig peritoneal mast cells and showed effectiveness in inhibiting late-phase eosinophilia and microvascular permeability in guinea pig models of rhinitis (Menciu et al., 1999).
Antibacterial and Anti-Enzymatic Potentials :
- Another study synthesized derivatives of 2-(1H-Indol-3-yl)acetohydrazide and evaluated them for antibacterial potential against Gram-positive and Gram-negative bacteria. Some of these compounds showed antibacterial activities comparable to the standard Ciprofloxacin. Additionally, they exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Anti-Inflammatory Potential :
- A derivative named (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was synthesized based on indomethacin and paracetamol. It showed significant inhibitions of nitrite and cytokine production in macrophages, indicating its potential as an anti-inflammatory drug (Silva et al., 2020).
Anticancer Activity :
- Novel N,N-disubstituted ethyl P-[2-(1H-indol-3-yl)acetyl]phosphoramidates were synthesized and characterized. These compounds showed significant cytotoxicity against human breast and cervical cancer cell lines, suggesting potential applications in cancer therapy (Ramana et al., 2015).
CDK4/Cyclin D1 Inhibition :
- A series of substituted 3-(2-(1H-indol-1-yl)ethyl)-1H-indoles and 1,2-di(1H-indol-1-yl)alkanes were designed as selective inhibitors of CDK4/cyclin D1, which is crucial for cancer therapy. These compounds showed promising results in inhibiting CDK4/cyclin D1 (Aubry et al., 2009).
Propriétés
Numéro CAS |
152766-92-2 |
|---|---|
Nom du produit |
N-[2-(1H-indol-3-yl)ethyl]icosanamide |
Formule moléculaire |
C30H50N2O |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]icosanamide |
InChI |
InChI=1S/C30H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(33)31-25-24-27-26-32-29-22-20-19-21-28(27)29/h19-22,26,32H,2-18,23-25H2,1H3,(H,31,33) |
Clé InChI |
NBCVECUGDUAJNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



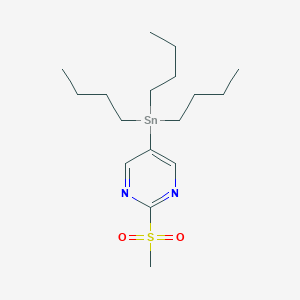

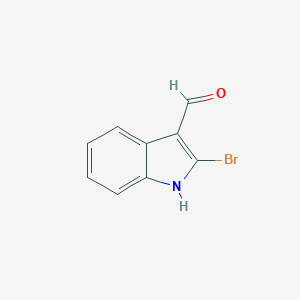

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)




